

physical and chemical properties of 3-Bromopyridine 1-oxide

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Compound of Interest

Compound Name: 3-Bromopyridine 1-oxide

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An In-depth Technical Guide to 3-Bromopyridine 1-oxide For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectral properties of **3-Bromopyridine 1-oxide**, a versatile intermediate in organic synthesis and drug discovery. Detailed experimental protocols for its synthesis and a representative cross-coupling reaction are included, alongside a discussion of its relevance in the development of therapeutic agents.

Core Properties of 3-Bromopyridine 1-oxide

3-Bromopyridine 1-oxide (CAS No: 2402-97-3) is a heterocyclic compound featuring a pyridine N-oxide moiety with a bromine substituent at the 3-position.^{[1][2]} The presence of the N-oxide group significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and utility as a synthetic building block.^[3]

Physical Properties

The physical characteristics of **3-Bromopyridine 1-oxide** are summarized in the table below. The compound is typically a yellow to brown solid or liquid and is known to be hygroscopic.^[1]

[\[4\]](#)

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ BrNO	[2]
Molecular Weight	174.00 g/mol	[2]
Appearance	Yellow to brown solid or liquid	[1] [4]
Melting Point	31-39 °C	
Boiling Point	130 °C at 2 mmHg	-
Flash Point	>110 °C	[5]
Solubility	Soluble in water (50 g/L at 25 °C), Methanol	[1] [4]
pKa (Predicted)	0.01 ± 0.10	[1]

Chemical Properties

3-Bromopyridine 1-oxide is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[\[4\]](#) The electron-withdrawing nature of the N-oxide group, combined with the bromo substituent, makes the pyridine ring susceptible to various chemical transformations. It readily participates in nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings.[\[6\]](#)[\[7\]](#) The N-oxide functionality can also be strategically removed during a synthetic sequence to yield the corresponding pyridine derivative.

Spectral Data and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of **3-Bromopyridine 1-oxide**.

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
8.39-8.40	t	1.5	H-2
8.19-8.21	dq	0.8, 6.5	H-6
7.45-7.47	dq	0.8, 8.3	H-4
7.21-7.24	dd	6.6, 8.2	H-5

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
140.3	C-6
137.7	C-2
128.7	C-4
125.9	C-5
120.2	C-3

NMR data sourced from Gajeles et al.[8]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Bromopyridine 1-oxide** would be expected to show characteristic absorption bands for the C-Br stretching vibration, C=C and C=N stretching vibrations of the aromatic ring, and the N-O stretching vibration. The N-O stretch is typically a strong band observed in the region of 1200-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of **3-Bromopyridine 1-oxide** will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for bromine

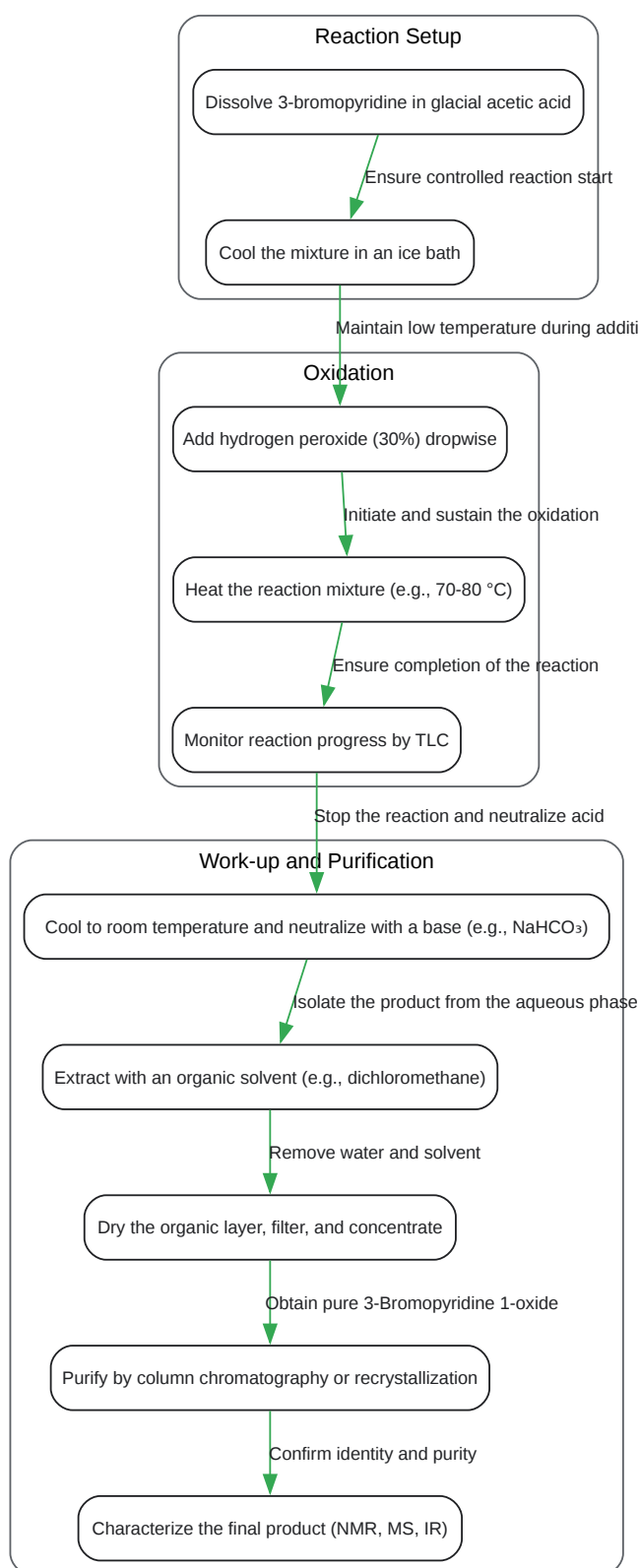
(approximately 1:1 ratio for ^{79}Br and ^{81}Br) will be observed for the molecular ion peak and any bromine-containing fragments.

Experimental Protocols

Synthesis of 3-Bromopyridine 1-oxide via N-oxidation

This protocol describes a general method for the N-oxidation of 3-bromopyridine using an oxidizing agent such as hydrogen peroxide in an acidic medium.

Workflow for the Synthesis of **3-Bromopyridine 1-oxide**



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Caption: Workflow for the N-oxidation of 3-bromopyridine.

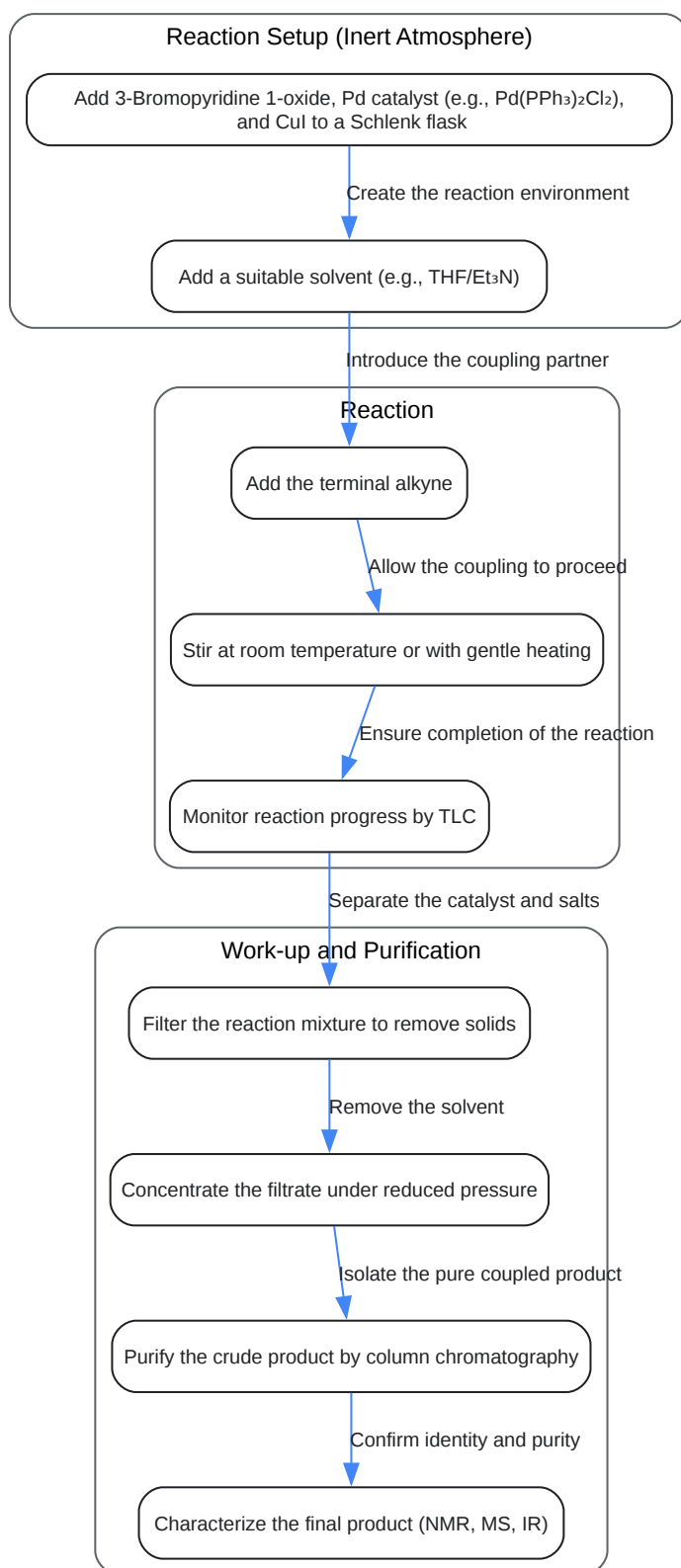
Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 3-bromopyridine (1 equivalent) in glacial acetic acid.
- **Reagent Addition:** Cool the solution in an ice bath and slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) dropwise, ensuring the temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or another suitable base until the effervescence ceases.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **3-Bromopyridine 1-oxide**.

Sonogashira Coupling of 3-Bromopyridine 1-oxide

This protocol outlines a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of **3-Bromopyridine 1-oxide** with a terminal alkyne.^{[6][9]}

Workflow for the Sonogashira Coupling Reaction



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Caption: Workflow for the Sonogashira coupling of **3-Bromopyridine 1-oxide**.

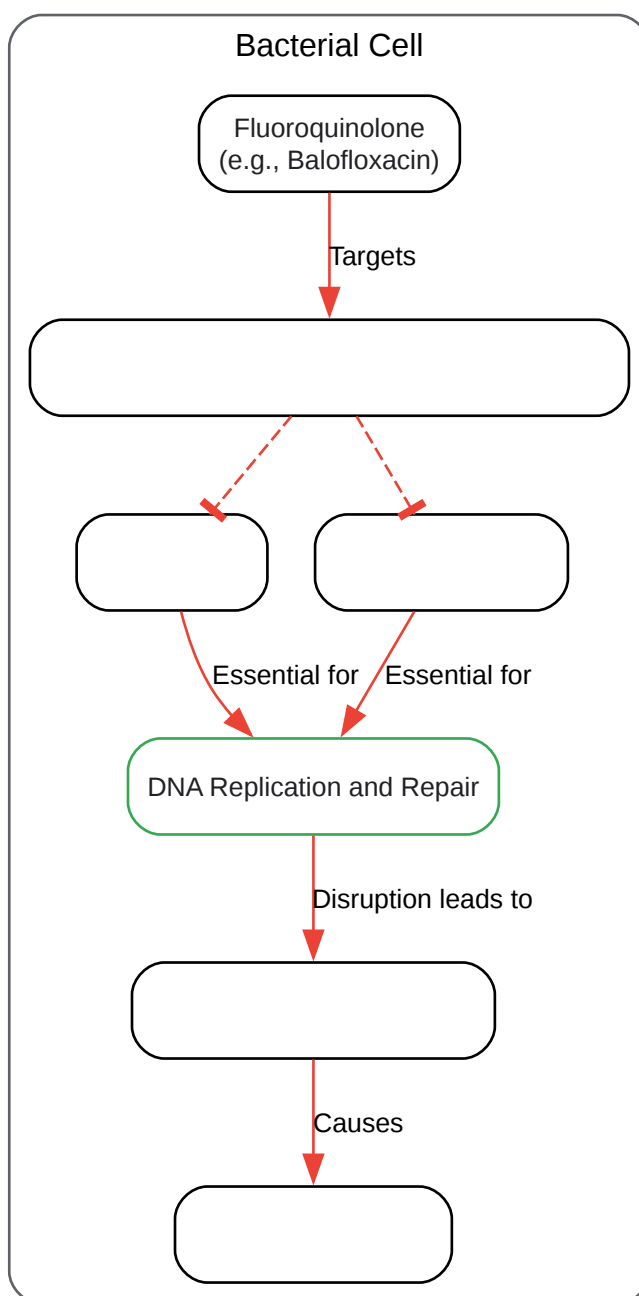
Methodology:

- **Reaction Setup:** To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **3-Bromopyridine 1-oxide** (1 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 2-5 mol%), and a copper(I) iodide (CuI , 2-5 mol%).
- **Solvent and Base:** Add a degassed solvent system, typically a mixture of an organic solvent like tetrahydrofuran (THF) and an amine base such as triethylamine (Et_3N) or diisopropylamine (DIPA).
- **Reagent Addition:** Add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture.
- **Reaction:** Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
- **Work-up:** Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and salts, washing with the reaction solvent.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.

Application in Drug Development

The 3-bromopyridine scaffold is a crucial component in various bioactive molecules. For instance, 3-bromopyridine is a known precursor in the synthesis of Balofloxacin, a fluoroquinolone antibiotic.^[10] Fluoroquinolones exert their antibacterial effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, transcription, and repair. By forming a complex with these enzymes and the bacterial DNA, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately bacterial cell death.

Signaling Pathway: Mechanism of Action of Fluoroquinolone Antibiotics



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Caption: Mechanism of action of fluoroquinolone antibiotics.

The use of **3-Bromopyridine 1-oxide** as a versatile intermediate allows for the facile introduction of the pyridine N-oxide moiety into complex molecular architectures, which can then be further functionalized or reduced to the corresponding pyridine. This flexibility is highly valuable in the synthesis of novel drug candidates.

Safety and Handling

3-Bromopyridine 1-oxide is harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All experimental work should be conducted with appropriate safety precautions.

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